N-(2,2,4,4-Tetramethylpentan-3-ylidene)benzamide
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Overview
Description
N-(2,2,4,4-Tetramethylpentan-3-ylidene)benzamide: is an organic compound characterized by its unique structure, which includes a benzamide group attached to a highly branched alkylidene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,4,4-Tetramethylpentan-3-ylidene)benzamide typically involves the reaction of 2,2,4,4-tetramethylpentan-3-one with benzamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,4,4-Tetramethylpentan-3-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,2,4,4-Tetramethylpentan-3-ylidene)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2,4,4-Tetramethylpentan-3-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethylpentan-3-ol: An alcohol with a similar branched structure.
2,2,4,4-Tetramethyl-3-pentanone: A ketone with a related structure.
N-(2,2,4,4-Tetramethylpentan-3-ylidene)hydroxylamine: A compound with a similar alkylidene chain but different functional group.
Uniqueness
N-(2,2,4,4-Tetramethylpentan-3-ylidene)benzamide is unique due to its specific combination of a benzamide group with a highly branched alkylidene chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
103708-90-3 |
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Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
N-(2,2,4,4-tetramethylpentan-3-ylidene)benzamide |
InChI |
InChI=1S/C16H23NO/c1-15(2,3)14(16(4,5)6)17-13(18)12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChI Key |
AWWHLEFAHZOAIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=NC(=O)C1=CC=CC=C1)C(C)(C)C |
Origin of Product |
United States |
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